molecular formula C20H23ClN2O2 B2606422 2-chloro-N-{[1-(4-methoxyphenyl)cyclohexyl]methyl}pyridine-3-carboxamide CAS No. 1423304-14-6

2-chloro-N-{[1-(4-methoxyphenyl)cyclohexyl]methyl}pyridine-3-carboxamide

Cat. No.: B2606422
CAS No.: 1423304-14-6
M. Wt: 358.87
InChI Key: BUPWZIPPRBNJDR-UHFFFAOYSA-N
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Description

2-chloro-N-{[1-(4-methoxyphenyl)cyclohexyl]methyl}pyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyridine ring substituted with a carboxamide group, a chloro group, and a cyclohexylmethyl group attached to a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[1-(4-methoxyphenyl)cyclohexyl]methyl}pyridine-3-carboxamide typically involves multi-step organic synthesis. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the Grignard reaction and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[1-(4-methoxyphenyl)cyclohexyl]methyl}pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amine derivative, while oxidation of the methoxy group could yield a corresponding aldehyde or carboxylic acid.

Scientific Research Applications

2-chloro-N-{[1-(4-methoxyphenyl)cyclohexyl]methyl}pyridine-3-carboxamide has several applications in scientific research:

    Medicinal chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Material science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological research: It can be used as a tool compound to study various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-chloro-N-{[1-(4-methoxyphenyl)cyclohexyl]methyl}pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-chloro-N-{[1-(4-methoxyphenyl)cyclohexyl]methyl}pyridine-3-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-chloro-N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2/c1-25-16-9-7-15(8-10-16)20(11-3-2-4-12-20)14-23-19(24)17-6-5-13-22-18(17)21/h5-10,13H,2-4,11-12,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPWZIPPRBNJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCCC2)CNC(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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